Bis(4-amino-2-chlorophenyl) disulfide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10Cl2N2S2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-[(4-amino-2-chlorophenyl)disulfanyl]-3-chloroaniline |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-9-5-7(15)1-3-11(9)17-18-12-4-2-8(16)6-10(12)14/h1-6H,15-16H2 |
InChI Key |
DQRYQIULVDVESM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)SSC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Bis 4 Amino 2 Chlorophenyl Disulfide and Derivatives
Established Chemical Pathways for Bis(4-amino-2-chlorophenyl) Disulfide Synthesis
Traditional synthetic routes to this compound and its derivatives can be broadly categorized into two main approaches: reduction and subsequent oxidation of nitro-chlorobenzene precursors, and the oxidative coupling of corresponding thiophenols. Nucleophilic substitution reactions also present a viable, though less direct, pathway to diaryl disulfides.
Nucleophilic Substitution Reactions in Diaryl Disulfide Formation
Nucleophilic aromatic substitution (SNAr) reactions provide another avenue for the synthesis of diaryl disulfides, although it is often a multi-step process. In this approach, a nucleophilic sulfur species displaces a leaving group, typically a halide or a nitro group, on an aromatic ring.
The reaction of dinitrobenzenes with anionic sulfur nucleophiles, such as thiolate (ArS⁻) and aryl disulfide ions (ArS₂⁻), has been studied. rsc.org When dinitrobenzenes react with thiolate ions, the expected unsymmetrical diaryl monosulfides are formed. rsc.org More relevant to the synthesis of disulfides, aryl disulfide ions react with dinitrobenzenes in a two-step process. The first step involves an SNAr substitution to form an unsymmetrical diaryl disulfide bearing a nitro group. This is followed by a subsequent displacement or redox process. rsc.org This highlights that SNAr reactions can be employed to construct the C-S bonds necessary for diaryl disulfide structures, although direct formation of a symmetrical disulfide from a nitro-chloro precursor and a sulfide source in a single step via this mechanism is less straightforward and often part of a more complex reaction sequence as seen with sodium sulfhydrate. The reactivity in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups, such as nitro groups, on the aromatic ring. nih.govchemrxiv.org
Advanced Methodologies for Diaryl Disulfides
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. In the context of diaryl disulfide synthesis, catalytic oxidative coupling techniques represent a significant advancement.
Catalytic Oxidative Coupling Techniques (e.g., Copper Salt Catalysis)
Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-sulfur bonds and for the oxidative coupling of thiols. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.
An efficient protocol for the synthesis of diaryl disulfides from aryl iodides has been developed using a copper catalyst and thioglycolic acid as the sulfur source. organic-chemistry.orgresearchgate.net The choice of solvent was found to be crucial, with aqueous DMSO favoring the formation of the disulfide. The proposed mechanism involves the oxidative dimerization of an in situ generated aryl thiol, facilitated by the solvent. organic-chemistry.org
Furthermore, single-atom copper catalysts supported on cerium oxide (Cu₁/CeOₓ) have been shown to be highly effective for the S-arylation reaction to produce diaryl disulfides from aryl iodides and elemental sulfur. rsc.org These catalysts exhibit high selectivity and conversion rates due to the unique electronic properties of the single-atom copper sites. rsc.org While these examples start from aryl iodides, the principle of copper-catalyzed oxidative coupling of thiols is a key takeaway and is applicable to the synthesis of this compound from 4-amino-2-chlorothiophenol. The electrochemical oxidative coupling of thiols and amines to form sulfonamides also proceeds through a disulfide intermediate, highlighting the propensity for oxidative S-S bond formation. semanticscholar.org
Table 3: Copper-Catalyzed Synthesis of Diaryl Disulfides
| Starting Materials | Catalyst | Sulfur Source | Key Features |
| Aryl Iodides | Cu(OAc)₂·H₂O or CuI | Thioglycolic Acid | Solvent-dependent selectivity |
| Aryl Iodides | Single-atom Cu on CeOₓ | Elemental Sulfur | High selectivity and conversion |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. luxembourg-bio.comnih.gov This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. luxembourg-bio.com While a specific, documented microwave-assisted protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a plausible and efficient method can be extrapolated from established microwave-assisted syntheses of other asymmetric and symmetric disulfides.
One such relevant methodology involves the one-pot synthesis of benzyl alkyl disulfides in water, a green solvent. rsc.org This reaction proceeds by reacting benzyl thiocyanate, thiourea, and an alkyl halide under microwave irradiation at 90°C for a short duration of 15 minutes, using K₃PO₄ as a base. rsc.org The high yields (often exceeding 80%) and the use of readily available substrates make this an attractive approach. rsc.org
Drawing from these principles, a hypothetical microwave-assisted synthesis for this compound could involve the self-condensation of 4-amino-2-chlorothiophenol. The use of microwave energy would be expected to accelerate the oxidative coupling of the thiol groups.
Proposed Microwave-Assisted Synthesis:
| Feature | Description |
| Reactant | 4-amino-2-chlorothiophenol |
| Solvent | Water or a polar organic solvent (e.g., DMF, Ethanol) |
| Catalyst/Promoter | A mild oxidizing agent or a base to facilitate thiol oxidation |
| Microwave Conditions | Temperature: 80-120°C; Time: 5-30 minutes |
| Advantages | Rapid reaction time, potential for high yield and purity, environmentally benign solvent choices. |
This proposed protocol leverages the established benefits of microwave heating to potentially offer a more efficient and scalable route to this compound compared to traditional methods that may require longer reaction times and harsher conditions.
Synthesis of Analogues with Related Structural Motifs
The synthesis of analogues of this compound, including other functionalized aminophenyl disulfides and related structures like disulfide-functionalized enaminones, is crucial for developing new materials and therapeutic agents.
Various conventional methods have been established for the synthesis of bis(aminophenyl) disulfides. These methods often involve the oxidation of the corresponding aminothiophenols. For instance, bis(2-aminophenyl) disulfide can be prepared by reacting 2-aminothiophenol with elemental sulfur in boiling water, achieving a quantitative yield. google.comgoogle.com
Alternative procedures include the use of different oxidizing agents. Hydrogen peroxide and dimethyl sulfoxide (DMSO) have been employed to oxidize 2-aminothiophenol or its sodium salt to the corresponding disulfide. google.comgoogle.com Another effective method involves treating 2-aminothiophenol with sodium thiosulfate pentahydrate under reflux in water, which also affords a high yield of the product. google.comgoogle.com
The synthesis of unsymmetrical disulfides often requires more controlled strategies to prevent the formation of symmetrical byproducts. A common approach is the reaction of a sulfenyl derivative with a thiol. nih.gov For example, reacting a thiol with 1-chlorobenzotriazole generates a benzotriazolated thiol intermediate, which can then react with a second, different thiol in a one-pot sequence to yield an unsymmetrical disulfide. organic-chemistry.org
The table below summarizes various synthetic conditions for preparing functionalized aminophenyl disulfides.
| Starting Material | Reagents/Conditions | Product | Yield |
| 2-Amino-thiophenol | Sulfur, Water, Reflux, 90 min | Bis-(2-amino-phenyl)-disulfide | 100% google.comgoogle.com |
| 2-Amino-thiophenol | Sodium thiosulfate pentahydrate, Water, Reflux, 2 hrs | Bis-(2-amino-phenyl)-disulfide | 82% google.comgoogle.com |
| 2-Amino-thiophenol | Dimethyl sulfoxide (DMSO) or Hydrogen peroxide | Bis-(2-amino-phenyl)-disulfide | Not specified google.comgoogle.com |
| Thiol 1 + Thiol 2 | 1. 1-Chlorobenzotriazole; 2. Second Thiol | Unsymmetrical Disulfide | Not specified organic-chemistry.org |
Enaminones are versatile building blocks in organic synthesis due to their unique electronic and structural properties. acs.org The incorporation of a disulfide bond into an enaminone scaffold can lead to novel compounds with interesting chemical reactivity and potential biological applications.
A tunable and selective synthesis for disulfide-functionalized enaminones has been developed through the reaction of N,N-dimethyl enaminones with β-aminoethanethiol. acs.orgacs.orgnih.gov The reaction outcome is highly dependent on the chosen conditions. When the reaction is performed in water at 70°C without any catalyst, a tandem transamination and oxidative S-S coupling occurs, leading to the formation of disulfide-functionalized enaminones. acs.orgacs.orgnih.gov This catalyst-free approach in an environmentally benign solvent makes it a highly efficient and green methodology. acs.org
Initial optimization studies showed that while the reaction could proceed in the presence of molecular iodine in ethyl lactate, an equally good result was achievable without any catalyst. acs.org Further investigation revealed that water was the optimal medium for this transformation. acs.org
The general procedure involves stirring the enaminone and β-aminoethanethiol in water at an elevated temperature under an air atmosphere for several hours. acs.org The desired disulfide product is then isolated through standard extraction and purification techniques.
The following table outlines the optimized conditions for this synthesis.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Time | Product |
| Enaminone | β-aminoethanethiol | Water | None | 70°C | 12 h | Disulfide-functionalized enaminone acs.org |
| Enaminone | β-aminoethanethiol | Ethyl Lactate | I₂ | 90°C | Not specified | Disulfide-functionalized enaminone acs.org |
Interestingly, by changing the catalyst to copper(I) iodide (CuI) and the solvent to DMSO, the same starting materials can be directed to selectively produce 1,4-thiazines via a tandem transamination and C(sp²)-H bond thiolation, highlighting the tunability of this reaction. acs.orgacs.org
Molecular Structure and Supramolecular Assembly of Bis 4 Amino 2 Chlorophenyl Disulfide
Elucidation of Molecular Geometry and Conformation of Bis(4-amino-2-chlorophenyl) Disulfide
The molecule consists of two 4-amino-2-chlorophenyl rings linked by a disulfide bridge. The specific arrangement of these components defines its unique molecular geometry and conformation.
The disulfide bond is a defining feature of the molecule's structure. The experimentally determined distance between the two sulfur atoms (S—S) is 2.0671 (16) Å. nih.govnih.gov This value is consistent with typical S—S bond lengths observed in other acyclic organic disulfide compounds. nih.gov
The conformation around the disulfide bond is described by the C—S—S—C torsion angle. For this compound, this angle has been measured at -84.2 (2)°. nih.govnih.gov This value indicates a gauche conformation, which is a common and energetically favorable arrangement for disulfide bridges, as it minimizes steric hindrance between the connected aromatic groups. nih.gov
| Parameter | Value |
|---|---|
| S—S Bond Distance | 2.0671 (16) Å |
| C—S—S—C Torsion Angle | -84.2 (2)° |
| Dihedral Angle Between Aromatic Rings | 39.9 (2)° |
Crystal Engineering and Intermolecular Interactions in this compound
The packing of this compound molecules in the crystal lattice is directed by specific non-covalent interactions. These interactions are fundamental to the stability of the supramolecular structure.
The primary interaction responsible for stabilizing the crystal structure is intermolecular hydrogen bonding. nih.gov Specifically, the amino groups (N—H) act as hydrogen bond donors, while the sulfur atoms of the disulfide bridge on adjacent molecules act as acceptors. This results in the formation of N—H⋯S hydrogen bonding networks that link the molecules together. nih.govnih.gov The precise geometry of these hydrogen bonds has been characterized, confirming their role in the supramolecular assembly. nih.gov
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N1—H1A⋯S1ⁱ | 0.86 | 2.80 | 3.611 (5) | 158 |
| N2—H2A⋯S2ⁱⁱ | 0.86 | 2.86 | 3.684 (5) | 162 |
Based on detailed crystallographic reports, aromatic π-π stacking interactions are not identified as a significant force in the crystal packing of this compound. nih.govnih.gov The supramolecular assembly is primarily stabilized by the N—H⋯S hydrogen bonding network described previously.
Halogen-Halogen and C—H⋯S Interactions
The primary reported intermolecular interaction contributing to the crystal structure stabilization of this compound is N—H⋯S hydrogen bonding. nih.govnih.gov Detailed analysis or specific mention of halogen-halogen or C—H⋯S interactions for this particular compound is not provided in the crystallographic reports. While the hydrogen atoms were positioned geometrically during the structure refinement, a specific analysis of C—H⋯S contacts was not detailed. nih.gov
Crystallographic Data Refinement and Validation Techniques
The crystal structure of this compound was determined using single-crystal X-ray diffraction. nih.gov
Data Collection Strategies (e.g., Single-Crystal X-ray Diffraction)
A single crystal of the title compound with dimensions 0.30 × 0.20 × 0.10 mm was used for data collection. nih.gov The diffraction data were collected on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation. nih.gov A total of 2606 reflections were measured, resulting in 1331 independent reflections, of which 1221 had an intensity greater than 2σ(I). nih.gov An absorption correction was applied using a ψ scan. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀Cl₂N₂S₂ |
| Formula Weight (Mᵣ) | 317.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.6360 (13) |
| b (Å) | 14.907 (3) |
| c (Å) | 13.588 (3) |
| β (°) | 95.09 (3) |
| Volume (V) (ų) | 1338.9 (5) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 296 |
Refinement Procedures and Residual Analysis
The structure was refined on F². nih.gov The final refinement involved 1331 reflections and 163 parameters. nih.gov Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms. nih.gov The residual analysis provides an indication of the quality of the refined crystal structure model. The conventional R-factor, R[F² > 2σ(F²)], was 0.031, and the weighted R-factor, wR(F²), was 0.088. nih.gov The goodness of fit (S) was 1.00. nih.gov The maximum and minimum residual electron densities were 0.19 e Å⁻³ and -0.22 e Å⁻³, respectively. nih.gov
| Parameter | Value |
|---|---|
| R[F² > 2σ(F²)] | 0.031 |
| wR(F²) | 0.088 |
| Goodness-of-fit (S) | 1.00 |
| Reflections | 1331 |
| Parameters | 163 |
| Δρₘₐₓ (e Å⁻³) | 0.19 |
| Δρₘᵢₙ (e Å⁻³) | -0.22 |
Assessment of Absolute Structure and Flack Parameter
The absolute structure of the crystal was assessed to determine the correct enantiomer. This was achieved through the analysis of 110 Friedel pairs. nih.gov The Flack parameter, a critical indicator for chiral, non-centrosymmetric crystal structures, was determined to be 0.09 (11). nih.gov This value, being close to zero within the range of its uncertainty, indicates that the correct absolute structure has been determined. nih.gov
Advanced Spectroscopic and Computational Characterization of Bis 4 Amino 2 Chlorophenyl Disulfide
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom.
Proton (¹H) NMR for Structural Elucidaion
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For Bis(4-amino-2-chlorophenyl) disulfide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (NH₂) protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern on the phenyl rings.
Aromatic Protons: The protons on the benzene (B151609) rings would appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. Due to the substitution pattern (amino, chloro, and disulfide groups), these protons would exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) arising from spin-spin coupling with neighboring protons.
Amine Protons: The protons of the amino group (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
Interactive Data Table: Expected ¹H NMR Data
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic-H | 6.0 - 8.0 | d, dd |
| Amine-H (NH₂) | Variable (broad) | s |
Note: This table represents expected values. Actual experimental data is required for definitive assignments.
Carbon (¹³C) NMR for Chemical Environment Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.
Aromatic Carbons: The carbon atoms of the two phenyl rings would resonate in the typical aromatic region (approximately 100-150 ppm). The chemical shifts would be influenced by the attached substituents. For example, the carbon atom bonded to the electron-donating amino group would be shielded (shift to a lower ppm value), while the carbon bonded to the electron-withdrawing chloro group would be deshielded (shift to a higher ppm value). The carbons attached to the sulfur atoms of the disulfide bridge would also have a characteristic chemical shift.
Interactive Data Table: Expected ¹³C NMR Data
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C-NH₂ | ~140-150 |
| C-Cl | ~120-130 |
| C-S | ~130-140 |
| Other Aromatic C | ~115-130 |
Note: This table represents expected values based on typical substituent effects. Actual experimental data is necessary for precise assignments.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FTIR) Spectroscopy Interpretations
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands corresponding to specific functional groups.
N-H Stretching: The amino group would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on the aromatic rings would appear around 3000-3100 cm⁻¹.
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically occur in the 1400-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration would be observed in the fingerprint region, typically around 600-800 cm⁻¹.
S-S Stretching: The disulfide bond (S-S) stretching vibration is often weak in FTIR spectra and appears in the 400-500 cm⁻¹ region.
Interactive Data Table: Expected FTIR Peaks
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Aromatic Stretch | 3000 - 3100 | Medium-Weak |
| C=C Aromatic Stretch | 1400 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
| S-S Stretch | 400 - 500 | Weak |
Note: This table provides expected ranges for the vibrational modes.
Raman Spectroscopy for Vibrational Mode Assignments
Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds.
S-S Stretching: The disulfide bond, being a non-polar covalent bond, typically gives a more intense and easily identifiable signal in the Raman spectrum (around 400-500 cm⁻¹) compared to the FTIR spectrum. This makes Raman spectroscopy a powerful tool for confirming the presence of the disulfide linkage.
Aromatic Ring Vibrations: The symmetric vibrations of the aromatic rings are also often strong in the Raman spectrum.
Electronic Spectroscopy (UV-Vis) for Chromophore Identification and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
Chromophores: The phenyl rings and the disulfide bridge in this compound act as chromophores, which are responsible for its UV absorption. The presence of the amino and chloro substituents on the phenyl rings will influence the position and intensity of the absorption maxima (λmax).
Electronic Transitions: The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift of these absorptions to longer wavelengths.
Reaction Monitoring: UV-Vis spectroscopy can be a valuable tool for monitoring reactions involving this compound, such as its synthesis or degradation, by observing changes in the absorption spectrum over time.
Computational Chemistry Approaches for this compound
Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like this compound at an atomic level. These theoretical methods complement experimental data, offering insights into molecular geometry, stability, and spectroscopic behavior.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov For this compound, DFT is employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms. scispace.com
The accuracy of DFT calculations depends on the choice of the functional and the basis set. nih.gov A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govresearcher.life These calculations aim to predict geometric parameters (bond lengths, bond angles, and dihedral angles) that are in close agreement with experimental values obtained from techniques like single-crystal X-ray diffraction.
The crystal structure of this compound has been determined experimentally, providing a crucial benchmark for theoretical models. nih.gov The goal of a DFT geometry optimization would be to reproduce these experimental parameters, thereby validating the computational model for further property predictions. Key structural parameters from the experimental X-ray diffraction data serve as the reference for optimized calculations. nih.gov
Table 1: Comparison of Key Experimental and Theoretical Geometric Parameters for this compound
| Parameter | Experimental Value (X-ray Diffraction) nih.gov |
| S—S Bond Length | 2.0671 (16) Å |
| C—S—S—C Torsion Angle | -84.2 (2)° |
| Dihedral Angle Between Benzene Rings | 39.9 (2)° |
A successful geometry optimization would yield theoretical values that closely match these experimental findings, confirming that the computational method accurately describes the molecule's structure.
Prediction and Analysis of Non-Covalent Interactions
Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture and crystal packing of molecules. nih.govmdpi.com These interactions, though weaker than covalent bonds, collectively influence the physical and chemical properties of a compound. nih.gov For this compound, several types of NCIs are significant.
The experimental crystal structure reveals the presence of intermolecular N—H⋯S hydrogen bonds, which play a role in stabilizing the crystal lattice. nih.gov Computational methods can be used to analyze these and other potential NCIs in detail.
Common computational tools for studying NCIs include:
Quantum Theory of Atoms in Molecules (AIM): AIM analysis examines the electron density topology to characterize chemical bonds and non-covalent interactions. mdpi.com The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction, and the properties of the electron density at this point can be used to classify its strength. researchgate.net
Reduced Density Gradient (RDG) Analysis: This technique plots the reduced density gradient against the electron density, which allows for the visualization of weak non-covalent interactions in real space. mdpi.com
In the context of this compound, these analyses would be used to characterize the identified N—H⋯S hydrogen bonds and to explore other potential interactions such as π-π stacking between the phenyl rings or halogen interactions involving the chlorine atoms.
Table 2: Key Hydrogen Bond Geometry in the Crystal Structure of this compound nih.gov
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1A···S1 | 0.86 | 2.80 | 3.611 (5) | 158 |
| N2—H2A···S2 | 0.86 | 2.86 | 3.684 (5) | 162 |
Correlation of Theoretical and Experimental Spectroscopic Data
A key application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental spectra to confirm the molecular structure. nih.govresearchgate.net Once the geometry of this compound is optimized using a reliable DFT method, the same level of theory can be used to calculate its vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.
Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental FT-IR and Raman spectra. A strong correlation between the calculated and observed vibrational modes, often demonstrated by a high R² value (e.g., >0.99), confirms that the theoretical model accurately represents the molecule's vibrational behavior. nih.gov
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). This allows for the assignment of observed absorption bands to specific electronic transitions, such as n→π* or π→π*, within the molecule. analis.com.my
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental data helps to confirm the assignments of signals in the NMR spectra. researchgate.net
The correlation of theoretical and experimental data provides a powerful validation of the computed electronic structure and geometry of this compound. This synergy between theory and experiment allows for a more complete and detailed characterization of the molecule.
Concluding Remarks and Future Research Perspectives for Bis 4 Amino 2 Chlorophenyl Disulfide
Summary of Key Academic Contributions and Discoveries
Academic research on Bis(4-amino-2-chlorophenyl) disulfide has primarily focused on its fundamental structural properties and initial applications. The most significant contribution to the scientific literature is the detailed elucidation of its molecular and crystal structure.
A key discovery is that the compound crystallizes in a monoclinic system. nih.gov X-ray crystallography has provided precise measurements of its atomic arrangement, revealing a disulfide bond (S—S) length of 2.0671 Å that connects the two 4-amino-2-chlorophenyl rings. nih.gov The molecule exhibits a notable twist, with a C—S—S—C torsion angle of -84.2° and a dihedral angle of 39.9° between the two benzene (B151609) rings. nih.gov This structural analysis is crucial for understanding the molecule's stereochemistry and potential interactions.
Another important finding from this structural work is the presence of intermolecular N—H⋯S hydrogen bonds, which are believed to contribute to the stability of the crystal lattice. nih.gov The synthesis of the compound has also been described, involving the reflux of 3,4-dichloronitrobenzene (B32671) with sodium sulfhydrate, providing a foundational method for its preparation in a laboratory setting. nih.gov
Beyond its chemical structure, an early discovery noted its utility as a fungicide and mildew-proofing agent, which represents the primary application identified for this compound in academic and patent literature. nih.govgoogle.com This finding established its potential for biological activity, although the body of research in this area remains limited.
Table 1: Crystallographic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀Cl₂N₂S₂ |
| Molecular Weight | 317.24 g/mol |
| Crystal System | Monoclinic |
| S—S Bond Length | 2.0671 (16) Å |
| C—S—S—C Torsion Angle | -84.2 (2)° |
| Dihedral Angle (between rings) | 39.9 (2)° |
| Key Stabilizing Feature | Intermolecular N—H⋯S hydrogen bonding |
Data sourced from Tang et al., 2011. nih.gov
Identified Gaps in Current Research Knowledge and Unexplored Avenues
Despite the foundational crystallographic data, there are significant gaps in the scientific understanding of this compound. The existing literature is sparse, pointing to numerous unexplored avenues for research.
Mechanism of Action: While its use as a fungicide is documented, the underlying biochemical mechanism of this activity has not been investigated. nih.govgoogle.com Research is needed to determine how the compound interacts with fungal cells, whether it disrupts cell membranes, inhibits specific enzymes, or acts through another pathway.
Biological Activity Spectrum: The biological evaluation of the compound appears to be limited to its antifungal properties. Its potential efficacy against other microbes, such as bacteria or viruses, remains unstudied. Furthermore, its cytotoxic profile and potential applications in areas like cancer research have not been explored.
Chemical Reactivity and Derivatization: There is a lack of comprehensive studies on the chemical reactivity of this compound. The amino groups on the phenyl rings are prime sites for derivatization, which could lead to a wide range of new compounds with potentially enhanced or novel properties. The reactivity of the disulfide bond itself, particularly in redox reactions, is another area that warrants investigation.
Structure-Activity Relationship (SAR): With only the parent compound characterized, no SAR studies have been conducted. Synthesizing and testing analogues with different substitution patterns on the phenyl rings would provide valuable insight into which structural features are essential for its fungicidal activity and could guide the design of more potent compounds.
Physicochemical Properties: Detailed investigation into its solubility, stability under various conditions (pH, temperature, light), and other physicochemical parameters is largely absent from the literature. This information is critical for developing practical formulations for any potential application.
Outlook for Advanced Academic Research and Potential Novel Applications
The existing knowledge gaps provide a clear roadmap for future academic inquiry into this compound. Advanced research could unlock a deeper understanding of this compound and reveal novel applications beyond its current scope.
Advanced Academic Research: Future research should prioritize elucidating the mechanism behind its antifungal properties using modern techniques such as transcriptomics, proteomics, and cellular imaging. Computational studies, including molecular docking, could be employed to predict potential protein targets in fungal pathogens, building upon the known crystal structure. Further solid-state characterization could explore phenomena such as polymorphism, which could have implications for its stability and bioavailability.
Potential Novel Applications: The molecular structure of this compound suggests several potential applications that could be the focus of future research:
Precursor for Benzothiazoles: Aromatic aminophenyl disulfides are known intermediates in the synthesis of benzothiazole (B30560) derivatives. google.comnih.gov Benzothiazoles are a privileged scaffold in medicinal chemistry, found in numerous pharmaceutical agents. This compound could serve as a valuable starting material for creating novel, substituted benzothiazoles.
Monomer for Advanced Polymers: The presence of two amino groups makes it a candidate as a monomer for the synthesis of specialty polymers like polyamides or polyimides. The disulfide bond could be incorporated into the polymer backbone, creating materials that are responsive to redox stimuli, with potential applications in drug delivery, self-healing materials, or recyclable thermosets. researchgate.net
Redox-Active Materials: The disulfide linkage is inherently redox-active. This property could be exploited in the development of cathode materials for lithium-sulfur batteries or as a component in redox-flow batteries.
Agrochemical Development: A deeper understanding of its fungicidal mechanism could enable the development of a new generation of agrochemicals. By using it as a lead compound, researchers could design derivatives with improved potency, a broader spectrum of activity, or better environmental profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
